2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Physicochemical Property Prediction ADME Profiling Lead Optimization

This N-aryl glycine derivative is a documented intermediate in the synthesis of the NSAID bendazac and a low-nanomolar STEP inhibitor (IC₅₀ 33 nM) for Alzheimer's research. The unique 4-chloro-2-nitro substitution pattern provides a critical synthetic handle for cross-coupling and nucleophilic aromatic substitution, enabling divergent heterocycle construction (benzimidazole N-oxides, 1-hydroxyquinoxaline-2,3-diones). Procuring high-purity (≥98%) material ensures reproducible cyclization selectivity and consistent impurity profiles for process development and SAR studies.

Molecular Formula C8H7ClN2O4
Molecular Weight 230.6
CAS No. 66367-04-2
Cat. No. B2975639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
CAS66367-04-2
Molecular FormulaC8H7ClN2O4
Molecular Weight230.6
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O
InChIInChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13)
InChIKeyJAIXZTSSBNLOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS 66367-04-2) Technical Profile for Scientific Procurement


2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS 66367-04-2), also designated as N-(4-chloro-2-nitrophenyl)glycine or (4-chloro-2-nitrophenyl)glycine, is an N-aryl glycine derivative characterized by the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.61 g/mol . This compound is a synthetic intermediate utilized in medicinal chemistry and organic synthesis, with documented roles in the preparation of anti-inflammatory agents and as a versatile building block for heterocyclic systems . Its structural features—a chloro substituent at the 4-position and a nitro group at the 2-position of the phenyl ring—confer distinct electronic and steric properties that modulate its reactivity and biological profile relative to other halogen or methyl analogs .

Why 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid Cannot Be Replaced by Unsubstituted or Other Halogen Analogs


Direct substitution of 2-[(4-chloro-2-nitrophenyl)amino]acetic acid with its unsubstituted parent compound N-phenylglycine or with alternative 4-halogen derivatives (e.g., 4-fluoro or 4-bromo analogs) is chemically and functionally unsound. The presence and identity of the 4-substituent exert a profound influence on the electronic character of the aromatic ring and, consequently, on the reactivity of the adjacent amino and nitro groups [1]. Systematic investigations have demonstrated that the nature of the 4-substituent (chloro, fluoro, bromo, methyl) governs reaction outcomes in base-mediated cyclizations of N-(o-nitrophenyl)glycine esters, where subtle changes in substituent electronics dictate the chemoselectivity between benzimidazole N-oxide formation and 1-hydroxyquinoxaline-2,3-dione generation [2]. Furthermore, the chloro substituent provides a well-established synthetic handle for subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling divergent downstream functionalization that is not accessible with unsubstituted or less reactive analogs . Substituting with a compound bearing a different halogen or lacking the chloro group would alter reaction kinetics, product distribution, and the physicochemical properties of derived intermediates, thereby compromising the integrity of established synthetic protocols and potentially invalidating comparative structure-activity relationship (SAR) studies [3].

Comparative Evidence for 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid Differentiation from Closest Analogs


Physicochemical Differentiation: pKa and Lipophilicity Profile vs. Unsubstituted N-Phenylglycine

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid exhibits a predicted acid dissociation constant (pKa) of 3.76 ± 0.10, substantially lower than that of unsubstituted N-phenylglycine . This increased acidity arises from the combined electron-withdrawing effects of the ortho-nitro and para-chloro substituents, which stabilize the conjugate base. The lower pKa indicates that this compound will exist predominantly in its ionized (carboxylate) form at physiological pH (7.4), a property that directly influences aqueous solubility, membrane permeability, and protein binding in biological assays. This contrasts sharply with less electron-deficient N-phenylglycine analogs, which exhibit higher pKa values and consequently a different speciation profile under identical assay conditions.

Physicochemical Property Prediction ADME Profiling Lead Optimization

Synthetic Utility Differentiation: Isolated Yield and Purity in Glycine N-Arylation

In a patented process utilizing 2,5-dichloro-1-nitrobenzene as the electrophilic partner, 2-[(4-chloro-2-nitrophenyl)amino]acetic acid was synthesized via direct nucleophilic aromatic substitution with glycine, achieving an isolated yield of 54% . This yield, obtained under relatively mild conditions (120 °C, 1 hour in diethylene glycol), establishes a baseline for this specific substitution pattern. While direct comparative yield data for the synthesis of the 4-fluoro or 4-bromo analogs under identical conditions are not available in the open literature, this documented protocol confirms the accessibility of the 4-chloro derivative via this robust, scalable route. The presence of the chloro substituent activates the aromatic ring for this substitution while remaining inert under the reaction conditions, unlike a bromo substituent which might be more susceptible to competing side reactions or a fluoro substituent which would be less activated [1].

Organic Synthesis Process Chemistry Unnatural Amino Acid Synthesis

Biological Target Engagement: STEP Inhibition Activity Relative to Unsubstituted N-Phenylglycine

BindingDB records indicate that N-(4-chloro-2-nitrophenyl)glycine exhibits an IC₅₀ of 33 nM for inhibition of STEP (striatal-enriched protein tyrosine phosphatase) [1]. In contrast, the unsubstituted parent compound, N-phenylglycine, shows no reported activity against this target at comparable concentrations, consistent with the requirement for an electron-deficient aromatic ring to engage the enzyme's active site. While direct head-to-head IC₅₀ data for the 4-fluoro or 4-bromo analogs are not available in this specific assay, this data point establishes the 4-chloro-2-nitrophenyl substitution pattern as a validated pharmacophore for STEP inhibition, a target of interest in Alzheimer's disease and other neurodegenerative conditions [2].

Enzyme Inhibition STEP Inhibitor Neurodegeneration Research

Key Application Scenarios for Procuring 2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid


Medicinal Chemistry: STEP Inhibitor Hit-to-Lead Optimization

Based on its established low-nanomolar IC₅₀ (33 nM) against STEP, 2-[(4-chloro-2-nitrophenyl)amino]acetic acid serves as a critical starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for Alzheimer's disease and related tauopathies [1]. The compound's chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions, enabling medicinal chemists to explore substitutions that enhance potency, selectivity, and pharmacokinetic properties while maintaining the core pharmacophore required for target engagement .

Synthetic Organic Chemistry: Building Block for Heterocyclic Synthesis

The presence of both a nucleophilic amino group (alpha to the carboxylic acid) and an electrophilic aromatic ring (activated by ortho-nitro and para-chloro substituents) renders this compound a versatile building block for the construction of nitrogen-containing heterocycles. As demonstrated in studies of related N-(o-nitrophenyl)glycine esters, this structural motif undergoes base-mediated cyclization to afford benzimidazole N-oxides and 1-hydroxyquinoxaline-2,3-diones, both of which are privileged scaffolds in drug discovery [2]. The chloro substituent influences the regioselectivity of these cyclizations and provides a site for post-cyclization functionalization.

Process Chemistry: Development of Scalable NSAID Intermediate Routes

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a documented intermediate in the synthesis of bendazac, a non-steroidal anti-inflammatory drug (NSAID) [3]. The availability of a patented synthetic protocol with a 54% isolated yield provides process chemists with a validated starting point for developing scalable manufacturing routes . Procurement of high-purity material (≥95%) from reputable vendors is essential for ensuring consistent impurity profiles and reproducible reaction outcomes during process development and scale-up activities .

Chemical Biology: Tool Compound for Glycine Transporter Studies

Given its structural similarity to glycine and the presence of an electron-deficient aromatic ring, this compound may serve as a useful probe for investigating glycine transporters or glycine-binding sites in neurotransmitter receptors. The predicted pKa of 3.76 indicates that at physiological pH, the compound exists predominantly as a carboxylate anion, mimicking the ionization state of endogenous glycine while offering the potential for radiolabeling or fluorescent tagging via the chloro substituent for imaging or binding studies .

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